Technical Guide: 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane
Technical Guide: 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane
CAS: 335621-00-6 Synonyms: tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate; N-Boc-9-oxabispidine.
Abstract
This technical guide provides a comprehensive analysis of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane , a specialized bicyclic diamine scaffold increasingly utilized in medicinal chemistry. Distinct from the all-carbon bridged bispidine (3,7-diazabicyclo[3.3.1]nonane), this "oxabispidine" variant incorporates an oxygen atom at the 9-position bridge. This structural modification alters the scaffold’s basicity, lipophilicity, and hydrogen-bond acceptor profile, making it a critical pharmacophore in the development of Class III antiarrhythmics, orexin receptor antagonists, and nicotinic acetylcholine receptor (nAChR) ligands. This document details its physicochemical properties, synthetic routes, and application strategies for drug discovery.
Chemical Profile & Physicochemical Properties[1][2][3]
The 9-oxa-3,7-diazabicyclo[3.3.1]nonane core represents a rigidified morpholine-piperazine hybrid. The 3-Boc protection renders the molecule orthogonal, allowing selective functionalization at the N7 position.
| Property | Data |
| CAS Number | 335621-00-6 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Exact Mass | 228.1474 |
| Physical State | Solid (typically off-white to pale yellow) |
| Melting Point | 119–121 °C (Free base); ~207–208 °C (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| pKa (Calculated) | ~8.5 (N7 amine) |
| LogP | ~0.9 (Predicted) |
Structural Analysis & Conformational Dynamics
The "oxabispidine" scaffold exists predominantly in a chair-chair conformation, similar to its carbocyclic analog bispidine. However, the oxygen bridge introduces unique electronic effects:
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Reduced Basicity: The inductive effect of the O9 oxygen lowers the pKa of the bridgehead nitrogens compared to the C9 analog, potentially improving oral bioavailability by reducing ionization at physiological pH.
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Hydrogen Bonding: The ether oxygen serves as an additional hydrogen bond acceptor, which can be pivotal for binding affinity in pockets containing donor residues (e.g., Ser, Tyr).
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Vector Alignment: The N3 and N7 vectors are oriented at approximately 109°, providing a rigid spacer that mimics the distance found in various bioactive turns and loops.
Synthetic Pathways[5][6]
The synthesis of the 9-oxa-3,7-diazabicyclo[3.3.1]nonane core is non-trivial due to the need to establish the bicyclic cage without favoring the thermodynamically stable fused systems. The most robust route involves a double intramolecular cyclization starting from a functionalized morpholine.
Core Synthesis Protocol (Morpholine Route)
This protocol describes the construction of the scaffold, followed by selective protection.
Step 1: Construction of the Morpholine Precursor
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Reactants: N-Benzyl-bis(2,3-epoxypropyl)amine (or similar allyl precursors).
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Cyclization: Reaction with a sulfur or oxygen nucleophile can form the first ring. Alternatively, 2,6-bis(iodomethyl)-4-(phenylsulfonyl)morpholine is a well-established intermediate (Patent EP1235831).
Step 2: Cage Formation (The "Double Mannich" Equivalent)
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Substrate: 2,6-Bis(iodomethyl)-4-(phenylsulfonyl)morpholine.
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Reagent: Benzylamine (3 equivalents) or Ammonia.
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Conditions: High dilution in acetonitrile/toluene, reflux, 24–48 h.
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Mechanism: The amine nucleophile displaces the iodine atoms at the 2 and 6 positions of the morpholine side chains, bridging them to form the second piperazine ring.
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Product: 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane.
Step 3: Deprotection & Selective Boc-ylation
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Desulfonylation: Treatment with Sodium Amalgam (Na/Hg) or Mg/MeOH removes the phenylsulfonyl group.
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Boc Protection: The free amine is protected with Boc₂O to yield 3-Benzyl-7-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane.
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Debenzylation: Hydrogenation (H₂, Pd/C, MeOH) removes the benzyl group.
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Final Product: tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.
Visualization: Synthesis Workflow
[6][7]
Applications in Medicinal Chemistry
The CAS 335621-00-6 scaffold is a versatile building block. The Boc group acts as a temporary mask, allowing chemists to derivatize the N7 position first, then deprotect N3 for further elaboration.
A. Antiarrhythmic Agents (Class III)
Research indicates that oxabispidine derivatives can block potassium channels (e.g., hERG) or modulate ion currents to prolong action potential duration. The 9-oxa bridge improves solubility compared to the purely carbocyclic bispidine antiarrhythmics (like tedisamil).
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Mechanism: The rigid diamine core positions two aromatic pharmacophores at a specific distance, interacting with the channel pore.
B. Orexin Receptor Antagonists
The scaffold has been successfully employed in dual Orexin receptor antagonists (DORA) for treating insomnia.
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Role: It serves as a central spacer constraining the geometry of two "arm" substituents (typically aromatic amides or ureas) to fit the Orexin binding pocket.
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Advantage: The 9-oxa substitution lowers lipophilicity (LogD), reducing metabolic clearance and improving CNS penetration properties.
C. Nicotinic Acetylcholine Receptor (nAChR) Ligands
As a structural analog of Cytisine , the oxabispidine core binds to
Visualization: Scaffold Utility Logic
Experimental Protocols
Protocol A: N7-Acylation (General Procedure)
To derivatize the free amine (N7) while retaining the Boc group at N3:
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Dissolution: Dissolve 1.0 eq of 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane in dry DCM (0.1 M).
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Base: Add 1.5 eq of DIPEA (N,N-Diisopropylethylamine).
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Acylation: Add 1.1 eq of the desired Acid Chloride dropwise at 0°C.
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Reaction: Warm to RT and stir for 2–4 h (monitor by TLC/LCMS).
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Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Boc-Deprotection
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Dissolution: Dissolve the N7-substituted intermediate in DCM or Dioxane.
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Acidolysis: Add 4N HCl in Dioxane (5–10 eq) or TFA (20% v/v in DCM).
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Reaction: Stir at RT for 1–2 h.
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Isolation: Concentrate in vacuo. If HCl salt is desired, triturate with diethyl ether.
References
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ACS Publications. (2009). A Flexible Route to Chiral 2-endo-Substituted 9-Oxabispidines and Their Application in the Enantioselective Oxidation of Secondary Alcohols. Journal of Organic Chemistry. Link
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European Patent Office. (2002). EP 1235831 B1: New Oxabispidine Compounds Useful in the Treatment of Cardiac Arrhythmias. Link
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National Institutes of Health (NIH). (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry. Link
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World Intellectual Property Organization. (2013). WO2013050938: 3,7-Diazabicyclo[3.3.1]nonane and 9-Oxa-3,7-diazabicyclo[3.3.1]nonane Derivatives as Orexin Antagonists. Link
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PubChem. (2025). Compound Summary: tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.[1][2][3] Link
